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molecular formula C7H10O2 B075653 2-Methylcyclohexane-1,3-dione CAS No. 1193-55-1

2-Methylcyclohexane-1,3-dione

Cat. No. B075653
M. Wt: 126.15 g/mol
InChI Key: VSGJHHIAMHUZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03959322

Procedure details

Add to the crude undistilled ketoamine 1-diethylamino-6-(m-methoxyphenyl)hexan-3-one (2.3 g), the material obtained by hydration of the acetylenic amine, 2-methylcyclohexane-1,3-dione (1 g), pyridine (1 cc) and benzene (12 cc), and reflux the mixture for 15 hours. Cool the mixture and filter off unreacted dione, add a little ether to the filtrate, and wash the ethereal solution with acid, and then water, and dry. Evaporate the solvents to obtain as residue crude 2-(6-m-methoxyphenyl-3-oxohexyl)-2-methylcyclohexane-1,3-dione (1.7 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
ketoamine 1-diethylamino-6-(m-methoxyphenyl)hexan-3-one
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CCC(=O)CCCC1C=CC=[C:12]([O:16]C)[CH:11]=1)C.[O:21]=N.N1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1C=CC=CC=1>[CH3:24][CH:25]1[C:12](=[O:16])[CH2:11][CH2:28][CH2:27][C:26]1=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ketoamine 1-diethylamino-6-(m-methoxyphenyl)hexan-3-one
Quantity
2.3 g
Type
reactant
Smiles
C(C)N(CCC(CCCC1=CC(=CC=C1)OC)=O)CC.O=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1C(CCCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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